Kaempferol-3,4',7-triacetat

Übersicht

Beschreibung

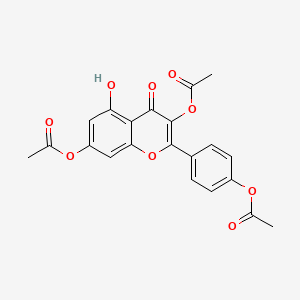

Kaempferol 3,4’,7-triacetate is a natural product found in Tetrapanax papyrifer . It has a molecular formula of C21H16O9 . The compound is also isolated from the herbs of Cudrania tricuspidata .

Synthesis Analysis

Kaempferol and quercetin peracetate were prepared using acetic anhydride in pyridine . The synthesis of Sb (V) kaempferol and quercetin derivative complexes were performed using SbCl5 solution in glacial acetic acid . The structures were confirmed by UV, ESI mass, IR, 1H-, and 13 C-NMR spectral data .Molecular Structure Analysis

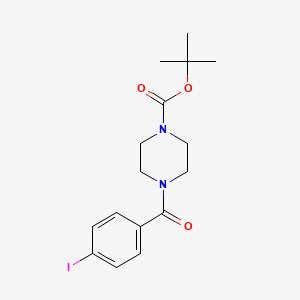

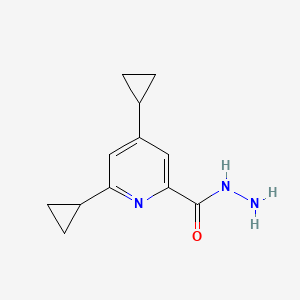

The molecular weight of Kaempferol 3,4’,7-triacetate is 412.3 g/mol . The IUPAC name is [4- (3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate . The InChI is InChI=1S/C21H16O9/c1-10 (22)27-14-6-4-13 (5-7-14)20-21 (29-12 (3)24)19 (26)18-16 (25)8-15 (28-11 (2)23)9-17 (18)30-20/h4-9,25H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Kaempferol 3,4’,7-triacetate include a molecular weight of 412.3 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 7 . The exact mass is 412.07943208 g/mol .Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

Kaempferol und seine Derivate sind für ihre antibakteriellen Eigenschaften bekannt. Sie zeigen antibakterielle, antifungale und antiprotozoale Aktivitäten, die entscheidend für die Entwicklung neuer Medikamente und Behandlungsschemata sind, insbesondere angesichts der zunehmenden Resistenz zahlreicher Krankheitserreger .

Anti-Krebs-Potenzial

Kaempferol-3,4',7-triacetat hat sich als vielversprechender Wirkstoff gegen Krebs erwiesen. Studien deuten darauf hin, dass es das Zellwachstum hemmen und den Tod verschiedener Tumorarten induzieren kann, indem es mehrere Signalwege in Krebszellen verändert . Dies eröffnet Möglichkeiten für seinen Einsatz in der Krebstherapie, insbesondere bei Formen, die empfindlich auf die anti-Krebs-Aktivität von Kaempferol reagieren.

Chemotherapie-Adjuvans

Im Kontext der Chemotherapie wurde Kaempferol als potenzielles Adjuvans untersucht. Tierstudien zeigen, dass Flavonoide wie Kaempferol therapeutische Wirkungen entfalten, wenn sie zusammen mit Chemotherapeutika bei Erkrankungen wie Brustkrebs eingesetzt werden .

Antiproliferative Wirkungen

Kaempferol wurde mit anderen Krebsmedikamenten, wie z. B. 5-Fluorouracil, kombiniert, um seine antiproliferativen Wirkungen zu untersuchen. Experimentelle Studien haben in dieser Hinsicht interessante Ergebnisse gezeigt und legen nahe, dass Kaempferol die Wirksamkeit bestehender Krebsbehandlungen verbessern könnte .

Anwendungen in der traditionellen Medizin

Seit Jahrhunderten werden Kaempferol-haltige Pflanzen in traditionellen Medizinsystemen weltweit zur Behandlung verschiedener Krankheiten eingesetzt. Die gesundheitsbezogenen Wirkungen der Verbindung, wie z. B. ihre krebshemmende und entzündungshemmende Wirkung, werden in diesen traditionellen Praktiken geschätzt .

Nahrungsergänzungsmittel

Aufgrund seiner gesundheitsfördernden Eigenschaften könnte this compound für die Verwendung als Nahrungsergänzungsmittel in Betracht gezogen werden. Seine Präsenz in zahlreichen Früchten und Gemüsesorten und die umfassende Untersuchung seiner pharmakologischen und biologischen Wirkungen unterstützen diese potenzielle Anwendung .

Zukünftige Richtungen

The potential clinical uses and nanoformulation strategies of Kaempferol, a dietary flavonoid, have been discussed . Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Nanoformulated kaempferol had a better therapeutic action against certain cancer cell lines and several diseases which it aimed to target . It was realized that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases .

Wirkmechanismus

Target of Action

Kaempferol 3,4’,7-triacetate, a natural compound isolated from the bud exudate of Gardenia urvillei and Gardenia oudiepe , has been shown to have anti-cancer properties . It has been reported to interact with estrogen receptors, which play a crucial role in regulating the body’s estrogenic activity . This interaction suggests its potential potency in inhibiting diseases caused by estrogen imbalance .

Mode of Action

Kaempferol 3,4’,7-triacetate exhibits anti-proliferative properties on several human ovarian cancer cells by triggering autophagy and apoptosis . It induces G0/G1 cell cycle arrest and inhibits the MEK/ERK and STAT3 pathways . This results in increased cell apoptosis and decreased viability .

Biochemical Pathways

The compound’s mode of action involves the alteration of many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . Aside from its extraordinary ability to modify cell processes, kaempferol has the potential to be an effective therapy for numerous tumors .

Pharmacokinetics

It is known that the bioavailability of flavonoids like kaempferol can be enhanced through nanoformulation .

Result of Action

The molecular and cellular effects of Kaempferol 3,4’,7-triacetate’s action include the induction of autophagy, apoptosis, and cell cycle arrest in cancer cells . It also controls the formation of reactive oxygen species (ROS), stimulates antioxidant enzymes, and exhibits anti-hemolytic effects of lipid peroxidation .

Action Environment

The action, efficacy, and stability of Kaempferol 3,4’,7-triacetate can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C for optimal stability . Furthermore, the compound’s action can be influenced by the physiological environment of the target cells and tissues.

Biochemische Analyse

Biochemical Properties

Kaempferol 3,4’,7-triacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Kaempferol 3,4’,7-triacetate has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and leading to anti-inflammatory effects .

Cellular Effects

Kaempferol 3,4’,7-triacetate exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . In particular, Kaempferol 3,4’,7-triacetate affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to modulate the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Kaempferol 3,4’,7-triacetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, Kaempferol 3,4’,7-triacetate inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, it can activate or inhibit various transcription factors, such as NF-κB and activator protein-1 (AP-1), leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kaempferol 3,4’,7-triacetate can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that Kaempferol 3,4’,7-triacetate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to Kaempferol 3,4’,7-triacetate has been associated with sustained anti-inflammatory and antioxidant effects, as well as potential protective effects against chronic diseases .

Dosage Effects in Animal Models

The effects of Kaempferol 3,4’,7-triacetate in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Kaempferol 3,4’,7-triacetate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Kaempferol 3,4’,7-triacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the bioavailability and activity of Kaempferol 3,4’,7-triacetate, affecting its overall pharmacokinetic profile . Additionally, Kaempferol 3,4’,7-triacetate has been shown to modulate metabolic flux and alter the levels of certain metabolites, contributing to its biological effects .

Transport and Distribution

The transport and distribution of Kaempferol 3,4’,7-triacetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Kaempferol 3,4’,7-triacetate can interact with intracellular proteins and accumulate in specific cellular compartments . The distribution of Kaempferol 3,4’,7-triacetate within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

Kaempferol 3,4’,7-triacetate exhibits specific subcellular localization, which can affect its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct Kaempferol 3,4’,7-triacetate to specific organelles . The localization of Kaempferol 3,4’,7-triacetate within these compartments can modulate its interactions with biomolecules and contribute to its overall biological effects .

Eigenschaften

IUPAC Name |

[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUFDVJACBQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659570 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143724-69-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)